5-methyl-1H-pyrazole-3-carbaldehyde
Overview
Description
5-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Scientific Research Applications
5-methyl-1H-pyrazole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Pyrazole derivatives have attracted much attention because they possess a wide spectrum of biological activities . They are currently being tested and clinically evaluated as potential new drugs . The title compound, 5-methyl-1H-pyrazole-3-carbaldehyde, is a highly versatile intermediate for the synthesis of thiolates , azides , amines , and fused pyrazolo heterocycles via cyclocondensation reactions .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a precursor in the synthesis of pyrazole-based compounds, which exhibit antibacterial, anti-inflammatory, and anticancer properties . The interactions between this compound and biomolecules often involve hydrogen bonding and other non-covalent interactions, which stabilize the resulting complexes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, this compound may affect the expression of genes related to cell growth and differentiation, thereby impacting cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding often involves interactions with the active site of the enzyme, leading to conformational changes that alter the enzyme’s function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in oxidation-reduction reactions, where it acts as a substrate or inhibitor for specific enzymes . These interactions can lead to changes in metabolic flux and the levels of certain metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-methyl-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) under controlled conditions . Another method includes the oxidation of 5-methyl-1H-pyrazole-3-methanol using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 5-methyl-1H-pyrazole-3-carboxylic acid
Reduction: 5-methyl-1H-pyrazole-3-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-pyrazole-3-carboxylic acid
- 5-methyl-1H-pyrazole-3-methanol
- 1H-pyrazole-3-carbaldehyde
Uniqueness
5-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrazole derivatives. Its aldehyde group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(3-8)7-6-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDIRRZHGKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404265 | |
Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3273-44-7 | |
Record name | 5-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The study revealed that 1,1′-(butane-1,4-diyl)bis(5-methyl-1H-pyrazole-3-carbaldehyde) crystallizes in the monoclinic system with the space group P21/c. The unit cell dimensions are: a = 4.4260(9) Å, b = 14.502(4) Å, c = 11.455(3) Å, and β = 96.319(5)°. [] This information provides insights into the arrangement of molecules within the crystal lattice.
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